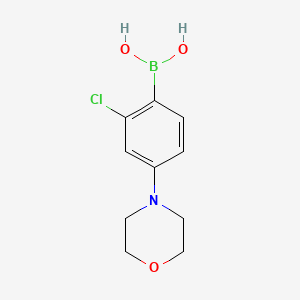

2-Chloro-4-(morpholino)phenylboronic acid

Description

Properties

IUPAC Name |

(2-chloro-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHYQLUYOAZSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki Coupling Approach

This method involves coupling a morpholino-substituted aryl halide with boronic acid derivatives.

Procedure : A typical reaction uses a 4-chloro-phenylboronic acid or its derivative as the boron source, reacted with a morpholine-substituted aryl halide under palladium catalysis. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with bases like cesium fluoride or potassium carbonate, at elevated temperatures (around 80-85 °C) under nitrogen atmosphere.

Catalysts : Pd(PtBu3)2 or Pd(PPh3)4 are common catalysts used.

Reaction time : Typically 12 hours to ensure completion.

Work-up : After reaction, palladium is removed by treatment with thiol-containing scavengers, followed by filtration and purification steps.

Yield and Purity : Yields can reach up to 100% with purity over 85%, suitable for further transformations without additional purification.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PtBu3)2 (0.05 equiv) |

| Base | CsF (3 equiv) |

| Solvent | Dioxane/toluene/water mixture |

| Temperature | 80-85 °C |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen |

| Purification | Thiol scavenger, filtration, extraction |

| Yield | Up to 100% (crude), >85% purity |

Boronic Acid Installation via Directed Lithiation and Borylation

Approach : Starting from 2-chloro-4-(morpholino)benzene, directed ortho-lithiation followed by quenching with trialkyl borates can install the boronic acid group.

Reagents : n-Butyllithium or lithium diisopropylamide (LDA) for lithiation; trimethyl borate or triisopropyl borate for borylation.

Conditions : Low temperature (-78 °C) lithiation followed by warming to room temperature for borylation.

Work-up : Acidic hydrolysis to liberate the boronic acid.

This method offers regioselective access but requires careful temperature control and handling of air-sensitive reagents.

Understanding solubility is critical for handling and further application of 2-chloro-4-(morpholino)phenylboronic acid.

| Stock Solution Preparation (mg compound) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.1411 | 0.8282 | 0.4141 |

| 5 mg | 20.7056 | 4.1411 | 2.0706 |

| 10 mg | 41.4113 | 8.2823 | 4.1411 |

- Solvents such as DMSO, PEG300, Tween 80 mixtures, corn oil, or aqueous buffers are used for in vivo formulations, ensuring clear solutions by sequential addition and physical agitation.

The Suzuki coupling method is favored for its high yield and scalability, especially when using Pd(PtBu3)2 catalyst and cesium fluoride base.

Nucleophilic substitution methods provide a direct route to morpholino substitution but may require longer reaction times and careful purification.

Directed lithiation-borylation offers regioselectivity but is less practical for large-scale synthesis due to reagent sensitivity.

Removal of palladium catalysts post-coupling is efficiently achieved by thiol scavengers, improving product purity.

Solvent choice and reaction atmosphere critically affect reaction efficiency and product stability.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, CsF, dioxane, 80-85 °C | High yield, scalable | Requires expensive catalyst |

| Nucleophilic Aromatic Substitution | Morpholine, DMF or EtOH, base, reflux | Direct substitution, simple | Longer reaction times, purification needed |

| Directed Lithiation-Borylation | n-BuLi/LDA, trialkyl borate, low temp | Regioselective, versatile | Air-sensitive reagents, complex handling |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(morpholino)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-Chloro-4-(morpholino)phenylboronic acid is in the Suzuki-Miyaura coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound acts as a boron source that couples with aryl halides under palladium catalysis, leading to high yields of the desired products. For example, studies indicate that using this boronic acid in conjunction with various palladium catalysts can yield biaryl compounds efficiently under mild conditions .

Data Table: Suzuki Coupling Efficiency

| Aryl Halide | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Bromoaniline | Pd(PPh₃)₄, K₂CO₃, 80°C | 85 |

| 2-Chlorophenol | Pd(OAc)₂, NaOH, 60°C | 90 |

| 4-Iodotoluene | Pd(dba)₂, K₃PO₄, 100°C | 92 |

Medicinal Chemistry

Anticancer Activity

Recent studies have suggested that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Specifically, derivatives of boronic acids have shown promise as potential anticancer agents. Research indicates that this compound may exhibit selective cytotoxicity against certain cancer cell lines by disrupting protein homeostasis .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.

Materials Science

Boronic Acid Functionalized Polymers

Another innovative application involves the incorporation of boronic acids into polymer matrices for drug delivery systems. The dynamic nature of boronic acid interactions allows for the development of bioresponsive hydrogels that can release therapeutic agents in response to environmental stimuli (e.g., pH changes). For instance, research has shown that hydrogels formed from poly(vinyl alcohol) and phenylboronic acids can be tailored to achieve controlled release profiles for drugs .

Data Table: Hydrogel Properties

| Polymer Composition | Drug Release Rate (mg/day) | pH Sensitivity |

|---|---|---|

| PVA-Boronic Acid (5% w/w) | 15 | Yes |

| PVA-Boronic Acid (10% w/w) | 25 | Yes |

Mechanism of Action

The mechanism by which 2-Chloro-4-(morpholino)phenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- The morpholino group is electron-donating due to the lone pair on its nitrogen atom, which may reduce the electrophilicity of the boronic acid compared to electron-withdrawing substituents like CF₃ or COOMe .

- Halogen substituents (Cl, F) enhance reactivity in cross-coupling reactions by increasing the electrophilicity of the boronic acid .

Physical Properties

Solubility and Stability

- 2-Chloro-4-(trifluoromethyl)phenylboronic acid : Exhibits moderate solubility in polar aprotic solvents (e.g., chloroform) due to the CF₃ group’s polarity .

- 2-Chloro-4-(methoxycarbonyl)phenylboronic acid : Higher solubility in ketones and ethers, consistent with ester-functionalized boronic acids .

- This compound: Predicted to have enhanced solubility in polar solvents (e.g., acetone, DMSO) due to the morpholino group’s hydrogen-bonding capacity, though experimental data are lacking .

Thermal Stability

- Most substituted phenylboronic acids decompose near 200–250°C. For example, phenylboronic acid itself melts at 213–215°C . Stability variations depend on substituent electronegativity and steric protection of the boronic acid group.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency correlates with substituent electronic effects:

Notes:

Biological Activity

2-Chloro-4-(morpholino)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and glucose sensing. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHBClNO

- SMILES Notation : B(C1=CC=C(C=C1Cl)N2CCOCC2)O

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Proteasome Activity : Research indicates that boronic acids can inhibit the proteasome, an essential component in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .

- Glucose Recognition : The compound has been investigated for its ability to form reversible covalent bonds with diols, notably glucose. This property is crucial for developing glucose sensors for diabetes management .

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating:

- Cell Viability Reduction : In vitro assays revealed that the compound reduces cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC values ranging from 10 to 20 µM .

- Mechanism of Induction : The induction of apoptosis was confirmed through Annexin V staining and caspase activation assays, indicating a mitochondrial pathway involvement .

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

These results suggest a potential application in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms involved .

Case Study 1: Cancer Treatment

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell proliferation. The study utilized flow cytometry to analyze cell cycle distribution, revealing an increase in the sub-G1 phase population, indicative of apoptosis .

Case Study 2: Glucose Sensing

In another investigation focusing on glucose sensing applications, the compound was incorporated into a sensor matrix. The sensor demonstrated high sensitivity and selectivity for glucose in physiological conditions, providing a promising tool for diabetes management .

Q & A

Q. How is 2-Chloro-4-(morpholino)phenylboronic acid synthesized, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A halogenated aromatic precursor (e.g., 2-chloro-4-morpholino aryl halide) reacts with a boronic acid pinacol ester under catalytic conditions (e.g., Pd(PPh₃)₄, base like Na₂CO₃, and solvent mixtures of THF/H₂O). Key parameters include:

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties are derived from structural analogs (e.g., 4-(morpholine-4-carbonyl)phenylboronic acid) and phenylboronic acid derivatives:

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm; >98% purity threshold .

- Structural Confirmation: ¹H/¹³C NMR for boronic acid and morpholino group identification; IR spectroscopy for B-O and N-C stretching vibrations .

Advanced Research Questions

Q. How does the morpholino substituent influence reactivity in cross-coupling reactions compared to other boronic acids?

Methodological Answer: The morpholino group enhances electron density at the boronic acid moiety, increasing reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the morpholine ring may reduce coupling efficiency with bulky substrates. Comparative studies using Hammett parameters (σ) or computational DFT analysis (e.g., Fukui indices) can quantify electronic effects .

Q. What are the applications of this compound in pH-responsive drug delivery systems?

Methodological Answer: The boronic acid group binds diols (e.g., polysaccharides) via reversible esterification, enabling pH/ROS-responsive release. For example:

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

Methodological Answer:

- Hydrolytic Stability: Susceptible to degradation in aqueous media (t½ ~24–48 hrs at pH 7.4). Stabilize using lyophilization or co-solvents (e.g., 10% DMSO).

- Oxidative Resistance: The morpholino group reduces oxidation compared to unsubstituted phenylboronic acids. Monitor via LC-MS for boronic acid → phenol conversion .

Q. What computational tools are used to predict binding interactions of this compound with biological targets?

Methodological Answer:

Q. How can contradictory data on reaction yields in literature be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.